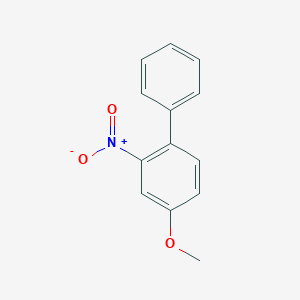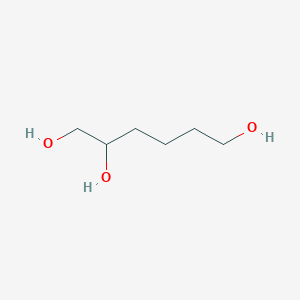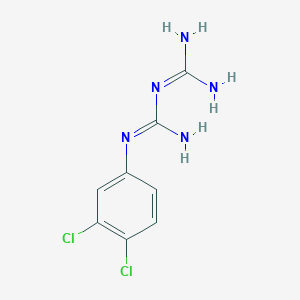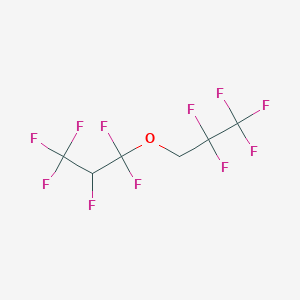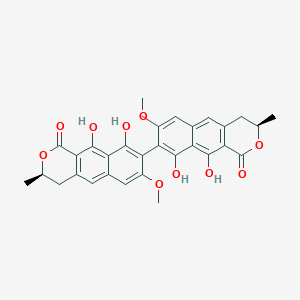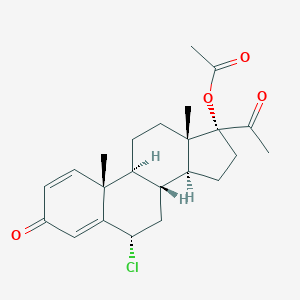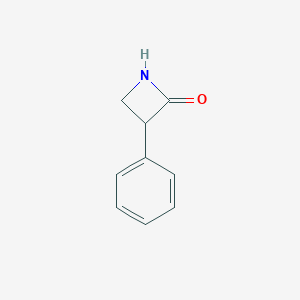
3-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylazetidin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It belongs to the class of β-lactams, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins, which are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is carried out under mild conditions using propylphosphonic anhydride (T3P®) as an acid activator . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of 3-phenylazetidin-2-one often employs the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and green methods, such as the T3P®-mediated synthesis, is preferred to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triethylamine and phosphorous oxychloride in refluxing toluene are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various β-lactam derivatives, β-amino alcohols, and β-amino acids .
Scientific Research Applications
3-phenylazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring mimics the structure of the D-Ala-D-Ala moiety of peptidoglycan, a key component of bacterial cell walls. This mimicry allows the compound to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Penicillins: These are β-lactam antibiotics with a similar four-membered lactam ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness: 3-phenylazetidin-2-one is unique due to its specific structural features and reactivity. Unlike penicillins and cephalosporins, it has a phenyl group attached to the β-lactam ring, which imparts distinct chemical properties and potential biological activities .
Properties
CAS No. |
17197-57-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChI Key |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
| 17197-57-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


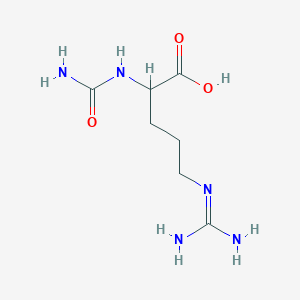
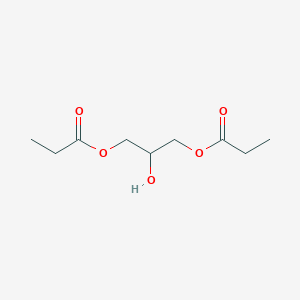
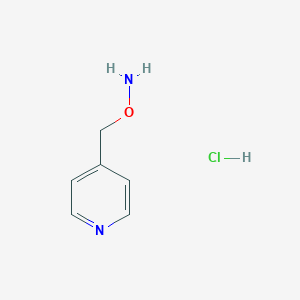
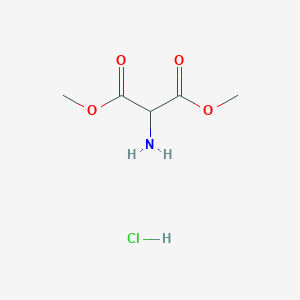

![3-[(4-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B95077.png)
